molecular formula C11H15ClINO B1397635 2-Iodophenyl 4-piperidinyl ether hydrochloride CAS No. 1220019-50-0

2-Iodophenyl 4-piperidinyl ether hydrochloride

Cat. No.: B1397635
CAS No.: 1220019-50-0
M. Wt: 339.6 g/mol
InChI Key: RHFSGYQETBHLFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Iodophenyl 4-piperidinyl ether hydrochloride” is a chemical compound with the CAS number 1220019-50-0 .


Chemical Reactions Analysis

Specific information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.601 . More detailed physical and chemical properties are not provided .

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

2-Iodophenyl 4-piperidinyl ether hydrochloride is related to compounds known as SERMs. These compounds possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in the breast and uterus. A derivative of this class showed increased estrogen antagonist potency in an in vitro assay using human breast cancer cells (MCF-7) and inhibited uterine proliferative response to exogenous estrogen in rats (Palkowitz et al., 1997).

Carbohydrate Chemistry

The compound has been used as an acetal-protecting group for carbohydrate thioglycoside donors. It exhibits strong beta-selectivity with thiomannoside donors and facilitates the production of beta-rhamnopyranosides through tin-mediated radical fragmentation (Crich & Bowers, 2006).

Fuel Cell Applications

This compound-related compounds have been investigated for fuel cell applications. Specifically, poly(arylene ether)s containing pendant superacid groups on fluorenyl groups were synthesized for this purpose. These compounds, after conversion to perfluorosulfonic acid groups, showed potential as proton exchange membranes in fuel cells (Mikami et al., 2010).

Antibacterial and Antioxidant Properties

1-(4-substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, related to this compound, have been studied for their antibacterial and antioxidant properties. Certain derivatives exhibited moderate antibacterial activity and high antioxidant activity (Gasparyan et al., 2011).

Ion Exchange Membranes

Poly(arylene piperidinium) cross-linked membranes, related to the this compound structure, were developed to improve the performance of anion-exchange membranes. These membranes exhibited high conductivity and alkaline stability, making them suitable for applications in fuel cells (Du et al., 2021).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources .

Properties

IUPAC Name

4-(2-iodophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO.ClH/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFSGYQETBHLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-50-0
Record name Piperidine, 4-(2-iodophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodophenyl 4-piperidinyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Iodophenyl 4-piperidinyl ether hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Iodophenyl 4-piperidinyl ether hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Iodophenyl 4-piperidinyl ether hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Iodophenyl 4-piperidinyl ether hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Iodophenyl 4-piperidinyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.